1-methyl-N-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-amine 1-methyl-N-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20394377
InChI: InChI=1S/C11H18N2S/c1-9-3-4-11(14-9)7-12-10-5-6-13(2)8-10/h3-4,10,12H,5-8H2,1-2H3
SMILES:
Molecular Formula: C11H18N2S
Molecular Weight: 210.34 g/mol

1-methyl-N-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-amine

CAS No.:

Cat. No.: VC20394377

Molecular Formula: C11H18N2S

Molecular Weight: 210.34 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-N-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-amine -

Specification

Molecular Formula C11H18N2S
Molecular Weight 210.34 g/mol
IUPAC Name 1-methyl-N-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-amine
Standard InChI InChI=1S/C11H18N2S/c1-9-3-4-11(14-9)7-12-10-5-6-13(2)8-10/h3-4,10,12H,5-8H2,1-2H3
Standard InChI Key WVNAZPAALNBFEA-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(S1)CNC2CCN(C2)C

Introduction

Chemical Identification and Structural Features

Systematic Nomenclature and Molecular Formula

The compound is systematically named 1-methyl-N-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-amine, reflecting its pyrrolidine backbone substituted at the 1-position with a methyl group and at the 3-position with a [(5-methylthiophen-2-yl)methyl]amine moiety. Its molecular formula, C₁₁H₁₈N₂S, corresponds to a molecular weight of 210.34 g/mol .

Table 1: Key Identifiers

PropertyValueSource
CAS Number1250933-83-5
IUPAC Name1-methyl-N-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-amine
Molecular FormulaC₁₁H₁₈N₂S
Molecular Weight210.34 g/mol
EC NumberNot available

Structural Analysis

The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted as follows:

  • A methyl group at the 1-position (N-methyl).

  • A [(5-methylthiophen-2-yl)methyl] group at the 3-position amine.

The thiophene moiety introduces aromaticity and potential π-π stacking interactions, while the methyl group on the thiophene enhances lipophilicity. The pyrrolidine ring contributes conformational flexibility, which is critical for binding to biological targets .

Synthesis and Chemical Reactivity

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsProduct
15-Methylthiophene-2-carbaldehyde, NaBH₃CN, MeOHIntermediate imine formation
2Acidic workup1-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-amine

Reactivity and Functional Group Transformations

The compound’s reactivity is dominated by:

  • Secondary amine: Participates in acid-base reactions, forming salts with hydrochloric acid (e.g., dihydrochloride derivatives) .

  • Thiophene ring: Susceptible to electrophilic substitution at the 4- and 5-positions, enabling further functionalization .

Physicochemical Properties

Experimental and Predicted Data

Limited experimental data are available, but computational predictions suggest:

  • LogP (Partition Coefficient): ~2.1 (moderate lipophilicity).

  • Water Solubility: Low (<1 mg/mL at 25°C).

  • pKa: ~9.2 (basic amine) .

Table 3: Physicochemical Profile

PropertyValueMethod/Source
Boiling PointNot available
Melting PointNot available
Density~1.1 g/cm³ (predicted)Computational
Flash Point>150°C (estimated)

Pharmacological and Biological Relevance

Neurological Targets

Pyrrolidine derivatives are known to interact with sigma receptors and dopamine transporters. The methylthiophene group may enhance blood-brain barrier permeability, positioning this compound as a candidate for central nervous system (CNS) drug discovery .

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